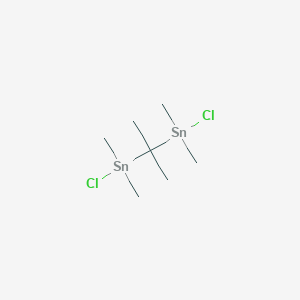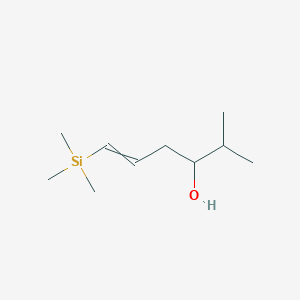![molecular formula C14H20N2O2 B14409359 2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]- CAS No. 81052-38-2](/img/structure/B14409359.png)
2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]- typically involves the reaction of an indole derivative with an appropriate alkylating agent. The reaction conditions often include the use of a base to deprotonate the indole, followed by the addition of the alkylating agent to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The indole moiety can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted indole derivatives .
Applications De Recherche Scientifique
2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]- has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]- involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to the observed effects. The compound may also influence signaling pathways and cellular processes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-(1H-indol-3-yl)-propan-1-ol: Another indole derivative with similar structural features.
2-Propanol, 1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-, (S)-: A compound with a similar backbone but different substituents.
Uniqueness
2-Propanol, 1-[(1H-indol-3-yl)oxy]-3-[(1-methylethyl)amino]- is unique due to its specific combination of functional groups and the presence of the indole moiety. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
81052-38-2 |
|---|---|
Formule moléculaire |
C14H20N2O2 |
Poids moléculaire |
248.32 g/mol |
Nom IUPAC |
1-(1H-indol-3-yloxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)15-7-11(17)9-18-14-8-16-13-6-4-3-5-12(13)14/h3-6,8,10-11,15-17H,7,9H2,1-2H3 |
Clé InChI |
YOOBDWKNYFLPMD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NCC(COC1=CNC2=CC=CC=C21)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


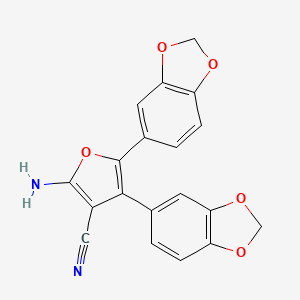
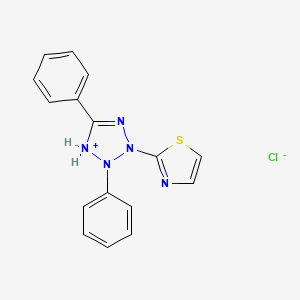
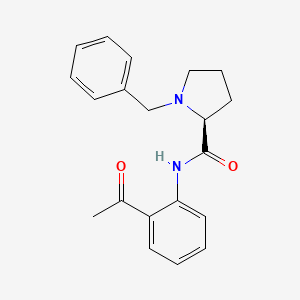
![6-Methylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14409292.png)
![N,N-Diethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14409293.png)
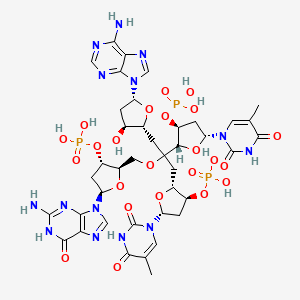
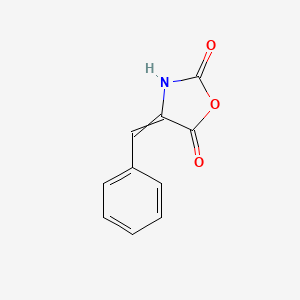
![N-[Tris(dimethylamino)-lambda~5~-phosphanylidene]urea](/img/structure/B14409323.png)
![1-[Bromo(nitro)methyl]-4-methylbenzene](/img/structure/B14409327.png)
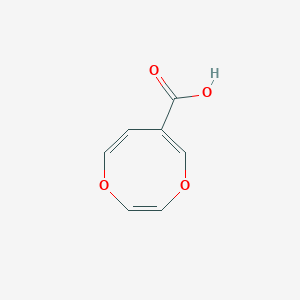
![1-(Prop-2-en-1-yl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14409334.png)
![[2-Oxo-3-(sulfanylmethyl)azepan-1-yl]acetic acid](/img/structure/B14409342.png)
